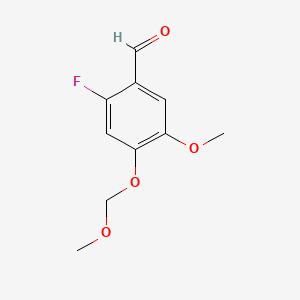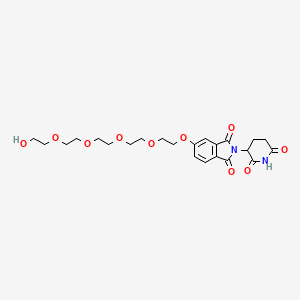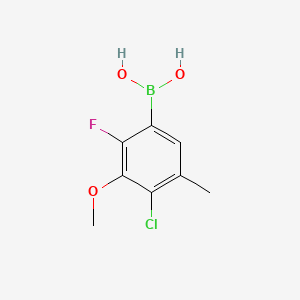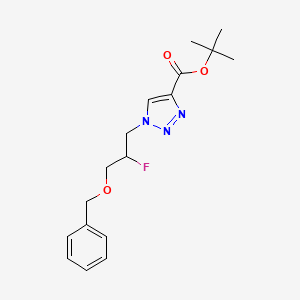
tert-butyl 1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyloxy group, and a fluorinated propyl chain attached to a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the fluorinated propyl chain and the benzyloxy group separately, followed by their attachment to the triazole ring
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorinated propyl chain can be reduced to form non-fluorinated analogs.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the fluorinated propyl chain can yield non-fluorinated propyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. The presence of the triazole ring and the fluorinated propyl chain can impart unique biological properties, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate is investigated for its potential therapeutic effects. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions or other biomolecules, while the fluorinated propyl chain can enhance its stability and bioavailability . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (S)-1-(3-(benzyloxy)-2-chloropropyl)-1H-1,2,3-triazole-4-carboxylate
- tert-Butyl (S)-1-(3-(benzyloxy)-2-bromopropyl)-1H-1,2,3-triazole-4-carboxylate
- tert-Butyl (S)-1-(3-(benzyloxy)-2-iodopropyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
The uniqueness of tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate lies in the presence of the fluorinated propyl chain, which can impart unique chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for various applications .
Propiedades
Fórmula molecular |
C17H22FN3O3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
tert-butyl 1-(2-fluoro-3-phenylmethoxypropyl)triazole-4-carboxylate |
InChI |
InChI=1S/C17H22FN3O3/c1-17(2,3)24-16(22)15-10-21(20-19-15)9-14(18)12-23-11-13-7-5-4-6-8-13/h4-8,10,14H,9,11-12H2,1-3H3 |
Clave InChI |
IAFAVNRAMBWTSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CN(N=N1)CC(COCC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
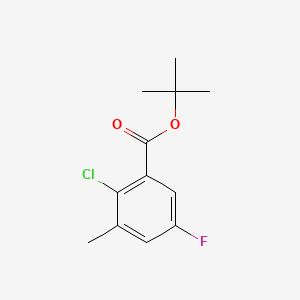
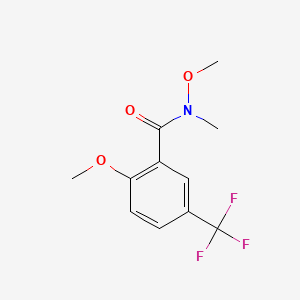
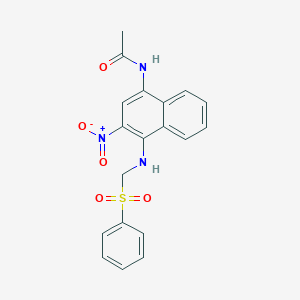
![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
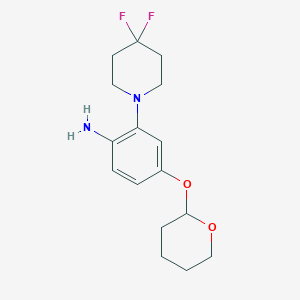
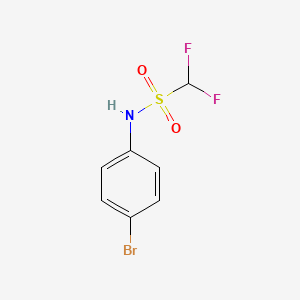
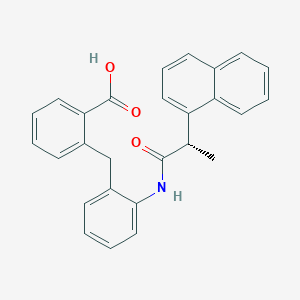
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)
